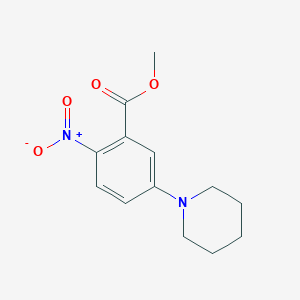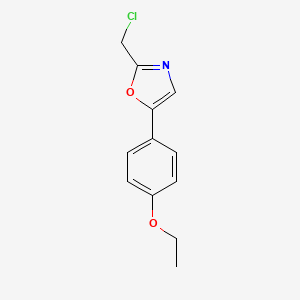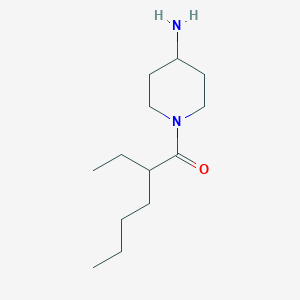![molecular formula C9H11BF3KO2 B1490576 Potassium trifluoro[3-(2-methoxyethoxy)phenyl]boranuide CAS No. 1985700-28-4](/img/structure/B1490576.png)
Potassium trifluoro[3-(2-methoxyethoxy)phenyl]boranuide
Overview
Description
Potassium trifluoro[3-(2-methoxyethoxy)phenyl]boranuide, also known as KTFPB, is a boron-containing compound that has gained interest in scientific research. It has a molecular weight of 285.12 and its IUPAC name is potassium trifluoro (3- { [ (2-methoxyethyl)amino]carbonyl}phenyl)borate (1-) .
Molecular Structure Analysis
The InChI code for Potassium trifluoro[3-(2-methoxyethoxy)phenyl]boranuide is1S/C10H12BF3NO2.K/c1-17-6-5-15-10 (16)8-3-2-4-9 (7-8)11 (12,13)14;/h2-4,7H,5-6H2,1H3, (H,15,16);/q-1;+1 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
Potassium trifluoro[3-(2-methoxyethoxy)phenyl]boranuide is a solid .Scientific Research Applications
Luminescent Materials
Organoboron compounds have been synthesized for their luminescent properties, which are applied in the development of new dyes and photoactive materials. For instance, the complexation of boron trifluoride with electron donor/acceptor substituted derivatives yields luminescent B(III) complexes. These complexes exhibit emission wavelengths that vary with the solvent and can be functionally connected to different photoactive subunits for efficient cascade energy transfer (Massue et al., 2012).
Asymmetric Synthesis
Potassium trifluoro(organo)borates are utilized in asymmetric synthesis, providing a straightforward access to enantioenriched compounds. For example, conjugate addition mediated by a chiral rhodium catalyst and in situ enantioselective protonation has been employed to synthesize protected alpha-amino esters with high yields and enantiomeric excesses (Navarre et al., 2008).
Organoboron Chemistry
Research on tetraarylborate ions, including those with trifluoromethyl groups, explores their synthesis, lipophilicity, and solubility in halocarbon solvents. These studies contribute to the understanding of organoboron chemistry and its application in designing borate-based reagents for various chemical transformations (Fujiki et al., 1992).
HGF-mimetic Agents
Boron-containing compounds have been synthesized as potential HGF-mimetic agents. These compounds, through precise chemical modifications, can acquire properties beneficial for therapeutic applications, showcasing the role of organoboron chemistry in drug discovery and development (Das et al., 2011).
Organic Synthesis
Potassium trifluoro(organo)borates are highly stable organoboron derivatives that have found use in organic synthesis due to their reactivity in transmetallation reactions with transition metals. They offer a more reactive alternative to boronic acids or esters in various organic transformations, underscoring their importance in synthetic chemistry (Darses & Genet, 2003).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H312, and H332, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Future Directions
While specific future directions for Potassium trifluoro[3-(2-methoxyethoxy)phenyl]boranuide are not available in the search results, the compound’s use in scientific research and potential applications in Suzuki Cross-Coupling reactions suggest that it may have a role in future chemical synthesis .
properties
IUPAC Name |
potassium;trifluoro-[3-(2-methoxyethoxy)phenyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF3O2.K/c1-14-5-6-15-9-4-2-3-8(7-9)10(11,12)13;/h2-4,7H,5-6H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTPFMOYDZCWMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)OCCOC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF3KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium trifluoro[3-(2-methoxyethoxy)phenyl]boranuide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[1-(3-Chlorobenzoyl)piperidin-4-yl]methanamine](/img/structure/B1490506.png)

![4-[(1-Cyclopropylethyl)amino]cyclohexan-1-ol](/img/structure/B1490508.png)
![(5-Bromobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B1490510.png)
![2-pyrrolidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1490511.png)
![5-Hydroxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B1490512.png)

![4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline](/img/structure/B1490514.png)

![5-[Chloro(phenyl)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B1490516.png)